1-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone
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Overview
Description
1-[1,1’-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone is an organic compound that features a biphenyl group and a trifluoromethyl aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Aniline Moiety: The trifluoromethyl aniline moiety can be introduced through a nucleophilic aromatic substitution reaction, where a trifluoromethyl group is added to an aniline derivative.
Formation of the Propanone Linker: The final step involves the formation of the propanone linker through a condensation reaction between the biphenyl group and the trifluoromethyl aniline moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques to ensure the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-[1,1’-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone involves its interaction with specific molecular targets and pathways. The biphenyl group and trifluoromethyl aniline moiety can interact with enzymes and proteins, affecting their function and activity . The compound may also influence cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: A compound with a similar trifluoromethyl aniline moiety.
Biphenyl: A simpler compound with only the biphenyl group.
1-[1,1’-Biphenyl]-4-yl-3-anilino-1-propanone: A compound similar to 1-[1,1’-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone but without the trifluoromethyl group.
Uniqueness
1-[1,1’-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone is unique due to the presence of both the biphenyl group and the trifluoromethyl aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(4-phenylphenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO/c23-22(24,25)19-10-12-20(13-11-19)26-15-14-21(27)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,26H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVQGYUGTFAVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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